molecular formula C13H20N2O2 B13535405 tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate CAS No. 1213219-74-9

tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate

Cat. No.: B13535405
CAS No.: 1213219-74-9
M. Wt: 236.31 g/mol
InChI Key: IUBFAZSFGODJPA-VIFPVBQESA-N
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Description

tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate: is a chemical compound with the molecular formula C13H20N2O2 . It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate in 1,4-dioxane . The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: In biological research, the compound is used to modify peptides and proteins, aiding in the study of protein structure and function. It also plays a role in the synthesis of biologically active molecules .

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection of amine groups .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its stability and ease of removal make it a valuable reagent in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site. This stability is due to the steric hindrance provided by the tert-butyl group, which shields the amine from reactive species. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the phenyl group enhances its reactivity in certain substitution reactions, while the tert-butyl group offers steric protection. This combination makes it a versatile reagent in both laboratory and industrial settings .

Properties

CAS No.

1213219-74-9

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-[3-[(1S)-1-aminoethyl]phenyl]carbamate

InChI

InChI=1S/C13H20N2O2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1

InChI Key

IUBFAZSFGODJPA-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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